Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester
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Overview
Description
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester is a complex organic compound that belongs to the pyrroloisoquinoline family. This compound is characterized by its unique structure, which includes a fused pyrroloisoquinoline core with various functional groups.
Preparation Methods
The synthesis of pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the annulation of the pyrrole ring to the isoquinoline moiety. This process typically requires specific reaction conditions, such as the use of tungsten-catalyzed decarboxylative [3 + 2] cycloaddition aromatization with visible light irradiation . Another approach involves the use of organocatalyzed tandem reactions to construct the pyrroloisoquinoline core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of various bioactive molecules. In biology and medicine, it has shown promise as an anti-cancer agent due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division In the industrial sector, it can be used in the synthesis of complex organic molecules for pharmaceuticals and other high-value products .
Mechanism of Action
The mechanism of action of pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester involves its interaction with molecular targets such as topoisomerase enzymes. By stabilizing the intermediate covalent complexes between DNA and topoisomerase, it prevents the enzyme from completing its catalytic cycle, leading to the accumulation of DNA breaks and ultimately cell death . This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent cytotoxic agent.
Comparison with Similar Compounds
Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-2-methyl-1-morpholinomethyl-, ethyl ester can be compared to other similar compounds such as lamellarins, lukianols, polycitrins, storniamides, and ningalins. These compounds share the pyrroloisoquinoline scaffold and exhibit a range of biological activities, including cytotoxicity, anti-cancer activity, and antibiotic properties . the unique functional groups and structural features of this compound contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
20353-60-0 |
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Molecular Formula |
C23H30N2O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 8,9-dimethoxy-2-methyl-1-(morpholin-4-ylmethyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C23H30N2O5/c1-5-30-23(26)21-15(2)18(14-24-8-10-29-11-9-24)22-17-13-20(28-4)19(27-3)12-16(17)6-7-25(21)22/h12-13H,5-11,14H2,1-4H3 |
InChI Key |
UUQNBTZCLBNQKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1CCC3=CC(=C(C=C32)OC)OC)CN4CCOCC4)C |
Origin of Product |
United States |
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